

An In-depth Technical Guide to DL-Isoleucine-d10: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Isoleucine-d10*

Cat. No.: *B8084155*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **DL-Isoleucine-d10**, a deuterated isotopologue of the essential amino acid isoleucine. This document is intended to serve as a technical resource, detailing its characteristics, applications, and relevant experimental contexts.

Core Physical and Chemical Properties

DL-Isoleucine-d10 is a stable, isotopically labeled form of DL-Isoleucine, where ten hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the natural compound, a property that is fundamental to its primary application as an internal standard in mass spectrometry-based quantification.

General Properties

DL-Isoleucine-d10 is typically supplied as a white to off-white solid or crystalline powder.^{[1][2]} It is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.^{[2][3][4]} For long-term stability, storage at -20°C is recommended, protected from light and moisture.^{[5][6]}

Tabulated Physical and Chemical Data

The quantitative properties of **DL-Isoleucine-d10** are summarized in the tables below. Data for the non-deuterated form, DL-Isoleucine, is included for comparison where available.

Table 1: General Physical Properties

Property	Value (DL-Isoleucine-d10)	Value (DL-Isoleucine)	Reference(s)
Appearance	White to off-white solid	White crystalline powder	[1][2]
Melting Point	Not explicitly stated; expected to be similar to DL-Isoleucine	~290 °C (with decomposition)	[2][4][7]
Boiling Point	Data not available	225.8 ± 23.0 °C at 760 mmHg	[3]
Solubility	Slightly soluble in water	22.3 g/L in water (25 °C)	[5][8][9]
Stability	Stable under recommended storage	Stable	[2][3][5]

Table 2: Chemical Identifiers and Molecular Data

Identifier	Value (DL-Isoleucine-d10)	Reference(s)
Molecular Formula	C ₆ H ₃ D ₁₀ NO ₂	[1][5][10]
Molecular Weight	141.23 g/mol	[10]
Exact Mass	141.157396117 Da	[11]
CAS Number	29909-02-2	[1][5]
InChI Key	AGPKZVBTJJNPAG-SHJFKSRGSA-N	[5]
SMILES	[2H]C([2H])([2H])C([2H])([2H])C(C([2H])([2H])[2H])([2H])C(N)([2H])C(O)=O	[5]

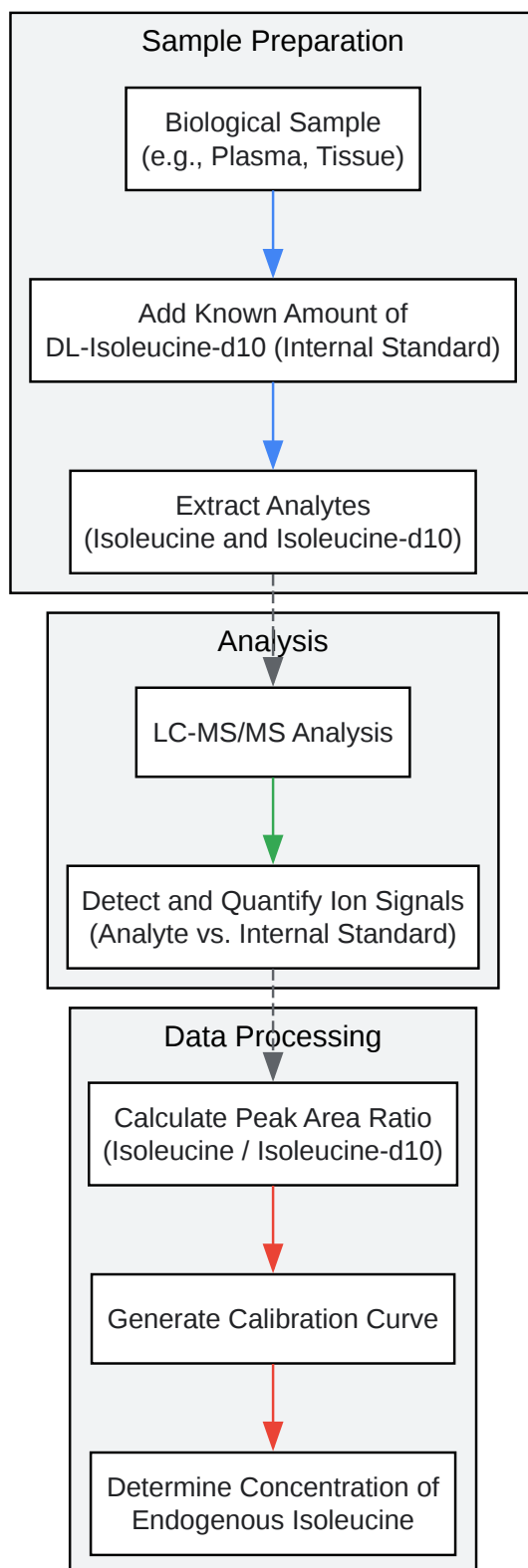
Applications in Research and Development

The primary utility of **DL-Isoleucine-d10** stems from its isotopic labeling. Deuteration makes it an ideal tool for quantitative analysis and metabolic tracing studies.

- **Internal Standard:** The most common application is as an internal standard for the quantification of isoleucine in various biological matrices (e.g., plasma, tissue extracts) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^{[5][6]} Its chemical behavior is nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate quantification.
- **Metabolic Tracer:** In metabolic research, it can be used as a tracer to study the pharmacokinetics and metabolic pathways of isoleucine.^{[1][6][12]} The deuterium label allows researchers to follow the fate of the molecule through various biological processes.

Logical Workflow: Use as an Internal Standard

The following diagram illustrates the typical workflow for using **DL-Isoleucine-d10** as an internal standard in a quantitative mass spectrometry experiment.



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Workflow for using **DL-Isoleucine-d10** as an internal standard.

Experimental Protocols and Methodologies

While specific, detailed protocols for the synthesis of **DL-Isoleucine-d10** are proprietary to manufacturers, this section outlines the principles of related experimental procedures where this compound is either synthesized or utilized.

General Synthesis Approach for DL-Isoleucine

The synthesis of the non-deuterated DL-Isoleucine provides a basis for understanding the chemical steps that could be adapted for its deuterated counterpart, using deuterated starting materials or reagents. A common method is the Strecker synthesis or variations involving malonic esters.

A generalized synthesis of DL-Isoleucine involves the following key steps^[13]:

- Alkylation: Diethyl malonate is alkylated using sec-butyl bromide.
- Bromination: The resulting diethyl sec-butylmalonate is brominated.
- Decarboxylation: The product is decarboxylated to yield α -bromo- β -methylvaleric acid.
- Amination: The bromo acid undergoes amination, typically with ammonia, to introduce the amino group, forming DL-Isoleucine.

The synthesis of **DL-Isoleucine-d10** would require the use of deuterated sec-butyl bromide and potentially other deuterated reagents during the process to achieve the desired labeling.

Analytical Method: LC-MS/MS Quantification

The use of **DL-Isoleucine-d10** as an internal standard is central to its utility. Below is a representative, high-level protocol for quantifying endogenous L-Isoleucine in a biological sample.

Objective: To determine the concentration of L-Isoleucine in human plasma.

Methodology:

- Standard and Sample Preparation:

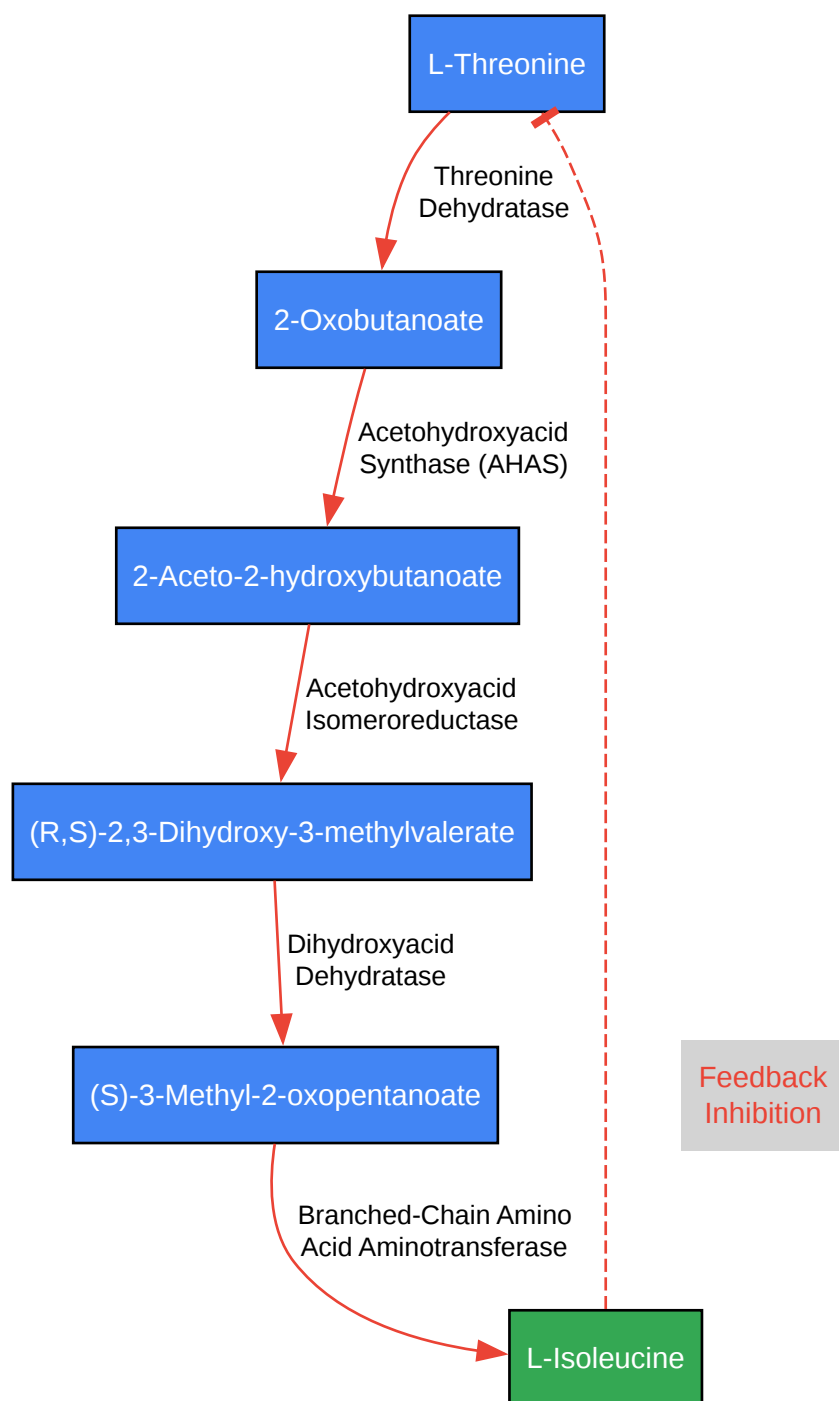
- Prepare a stock solution of **DL-Isoleucine-d10** (Internal Standard, IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
- Prepare a series of calibration standards by spiking known concentrations of non-labeled L-Isoleucine into a blank matrix (e.g., charcoal-stripped plasma).
- To each calibrator, quality control sample, and unknown plasma sample, add a fixed volume of the IS working solution.
- Protein Precipitation:
 - Add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to all samples to precipitate proteins.
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
- Analysis:
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
 - Inject a small volume of the supernatant onto a suitable liquid chromatography column (e.g., a reverse-phase C18 column).
 - Perform chromatographic separation to resolve isoleucine from other matrix components.
 - Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-Isoleucine and **DL-Isoleucine-d10** would be monitored.
- Data Processing:
 - Integrate the peak areas for both the analyte and the IS.
 - Calculate the peak area ratio (Analyte/IS).
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

- Determine the concentration of L-Isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: L-Isoleucine Biosynthesis

While **DL-Isoleucine-d10** is a synthetic tool, its unlabeled L-isomer is an essential branched-chain amino acid (BCAA) involved in numerous physiological processes. Understanding its biological origin provides context for its importance in metabolic studies. The biosynthesis of L-Isoleucine from threonine is a multi-step enzymatic pathway found in microorganisms and plants.^[14]

The following diagram illustrates the initial, committed steps of the L-isoleucine biosynthesis pathway.



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Simplified L-Isoleucine biosynthesis pathway from L-Threonine.

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- To cite this document: BenchChem. [An In-depth Technical Guide to DL-Isoleucine-d₁₀: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8084155#physical-and-chemical-properties-of-dl-isoleucine-d10]

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